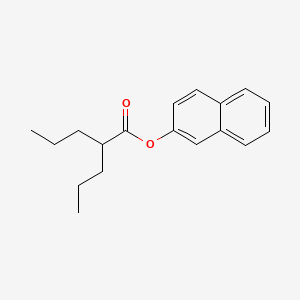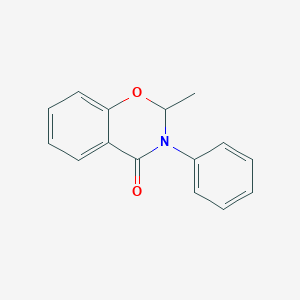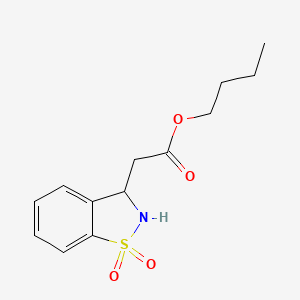
Dimethyl methylselenophosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl methylselenophosphine is an organophosphorus compound that contains selenium. It is a member of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of selenium in its structure imparts unique chemical properties that distinguish it from other organophosphorus compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl methylselenophosphine can be synthesized through the reaction of dimethylphosphine with selenium. One common method involves the use of Grignard reagents, where dimethylphosphine reacts with selenium in the presence of an organomagnesium halide. This reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, with considerations for safety due to the reactivity of selenium compounds. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl methylselenophosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert it back to its phosphine form or other reduced selenium species.
Substitution: It can participate in substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted phosphines.
Wissenschaftliche Forschungsanwendungen
Dimethyl methylselenophosphine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Its unique chemical properties make it a valuable tool in studying selenium’s biological roles and interactions.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
Wirkmechanismus
The mechanism by which dimethyl methylselenophosphine exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with thiol-containing proteins and enzymes, leading to the formation of selenoproteins. These interactions can modulate various cellular processes, including antioxidant defense and redox signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dimethyl methylselenophosphine include:
Dimethyl methylphosphonate: A phosphorus-containing compound used as a flame retardant and in the synthesis of other organophosphorus compounds.
Dimethylphenylphosphine: Another organophosphorus compound with different substituents on the phosphorus atom.
Uniqueness
This compound’s uniqueness lies in the presence of selenium, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where selenium’s unique reactivity and biological roles are desired .
Eigenschaften
CAS-Nummer |
24490-39-9 |
|---|---|
Molekularformel |
C3H9PSe |
Molekulargewicht |
155.05 g/mol |
IUPAC-Name |
dimethyl(methylselanyl)phosphane |
InChI |
InChI=1S/C3H9PSe/c1-4(2)5-3/h1-3H3 |
InChI-Schlüssel |
QBQDRDWPAILIMM-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)

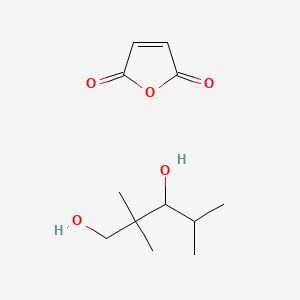
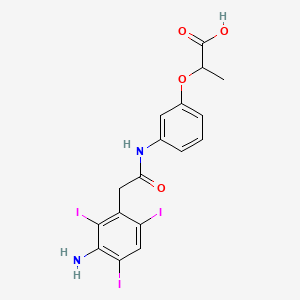
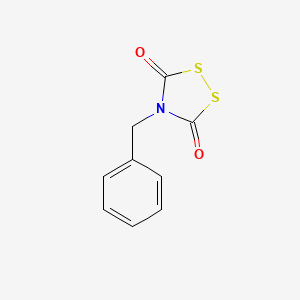


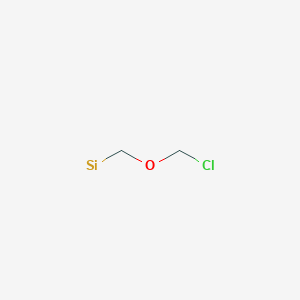
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
